molecular formula C10H9NO7 B11475794 6,7-Dimethoxy-4-nitro-1,3-benzodioxole-5-carbaldehyde

6,7-Dimethoxy-4-nitro-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B11475794
M. Wt: 255.18 g/mol
InChI Key: IUMQVPYANQNOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzodioxole, featuring methoxy and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE typically involves the formylation of a precursor compound. One common method involves the formylation of dihydroapiol derivatives using reagents such as SnCl4 in dry CH2Cl2 at low temperatures . The reaction mixture is then quenched with water to isolate the desired aldehyde product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as KMnO4 or CrO3 can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like SnCl2 in acidic medium can reduce the nitro group.

    Substitution: Strong nucleophiles like alkoxides or amines can displace the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: 6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID.

    Reduction: 6,7-DIMETHOXY-4-AMINO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE involves its interaction with biological molecules through its reactive aldehyde and nitro groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound’s methoxy groups may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry research.

Properties

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

6,7-dimethoxy-4-nitro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C10H9NO7/c1-15-7-5(3-12)6(11(13)14)8-10(9(7)16-2)18-4-17-8/h3H,4H2,1-2H3

InChI Key

IUMQVPYANQNOMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1C=O)[N+](=O)[O-])OCO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.